
1-(Cyclohex-2-enyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-2-enyl)ethanone is an organic compound with the molecular formula C8H12O. It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-2-enyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{Cyclohexene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohex-2-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-enone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields cyclohex-2-en-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Cyclohex-2-enone.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclohex-2-enyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-2-enyl)ethanone involves its interaction with various molecular targets. The carbonyl group in the compound can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Cyclohex-2-enyl)ethanone can be compared with other similar compounds, such as:
Cyclohexanone: A ketone with a similar structure but without the double bond in the ring.
Cyclohex-2-enone: An enone with a similar structure but with a different position of the carbonyl group.
Cyclohexanol: An alcohol with a similar ring structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a carbonyl group, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-ylethanone |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3 |
Clé InChI |
ZAVHBBVUMWAKJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
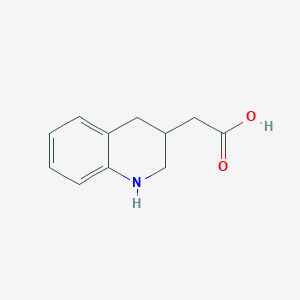

![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)

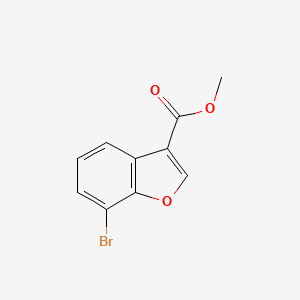
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
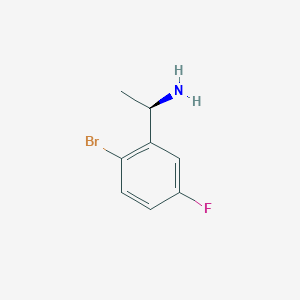

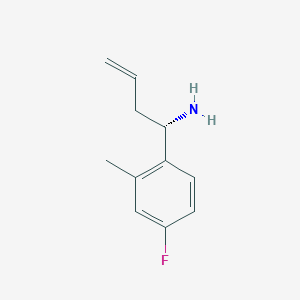
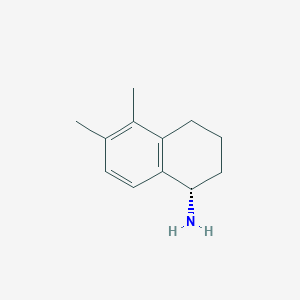
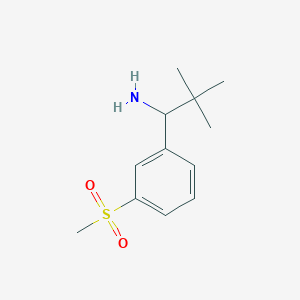
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
